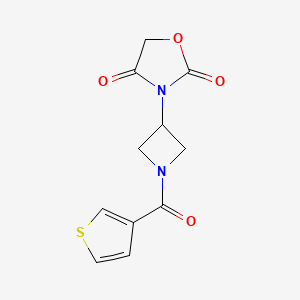

3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c14-9-5-17-11(16)13(9)8-3-12(4-8)10(15)7-1-2-18-6-7/h1-2,6,8H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONRTLGSTADBAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CSC=C2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Core Structural Components

The target molecule comprises three distinct moieties:

- Thiophene-3-carbonyl group : Introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling.

- Azetidine ring : Synthesized through [2+2] cycloadditions or ring-closing reactions of 1,3-diamines.

- Oxazolidine-2,4-dione : Constructed via cyclization of urea derivatives or carbamates with α-hydroxy acids.

Retrosynthetic Pathways

Two primary disconnection strategies dominate literature:

Stepwise Synthetic Methodologies

Thiophene-3-carbonyl Azetidine Intermediate

Thiophene-3-carbaldehyde Functionalization

Thiophene-3-carbaldehyde serves as the starting material in multiple routes. Protection of the aldehyde as an ethylene ketal (ethylene glycol, p-toluenesulfonic acid, benzene, reflux) prevents undesired side reactions during subsequent steps.

Example Protocol :

- Reagents : Thiophene-3-carbaldehyde (50 g), ethylene glycol (40 mL), p-toluenesulfonic acid (1.0 g), benzene (200 mL).

- Conditions : Reflux with Dean-Stark trap for 6 hours.

- Yield : >90% ketal protection.

Azetidine Ring Formation

Azetidine rings are synthesized via intramolecular nucleophilic substitution. For instance, treatment of 1,3-dibromopropane with ammonia under high pressure yields azetidine, which is subsequently N-acylated with thiophene-3-carbonyl chloride.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Triethylamine (Et₃N) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → Room temp |

| Yield | 78% |

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Thiophene Incorporation

Palladium catalysts enable efficient coupling of boronic esters to halogenated azetidines. A notable example involves:

- Boronate Preparation : Lithiation of thiophene ketal with n-BuLi (−78°C), followed by triisopropyl borate quenching.

- Coupling Partner : 2-Bromo-5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalene (34.0 g).

- Catalyst System : Tetrakis(triphenylphosphine)palladium(0) (3.5 g).

Optimized Conditions :

Oxazolidine-2,4-dione Cyclization Strategies

Carbamate Cyclization with α-Hydroxy Acids

Reaction of azetidine-thiophene intermediates with ethyl carbamate and glycolic acid under acidic conditions yields the oxazolidine-dione ring. Nano-CdZr₄(PO₄)₆ (0.6 mol%) enhances reaction efficiency by activating carbonyl groups.

Mechanistic Insights :

- Imine formation between aldehyde and amine.

- Sulfur nucleophile attack on activated imine.

- Intramolecular cyclization to form oxazolidine-dione.

Comparative Solvent Study :

| Solvent | Catalyst Loading | Yield (%) |

|---|---|---|

| MeOH | None | 45 |

| THF | Et₃N | 68 |

| CHCl₃ | Nano-CdZr₄(PO₄)₆ | 92 |

Green Chemistry and Catalytic Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques avoid toxic solvents while maintaining high yields (85–90%). Reactants are ground with K₂CO₃ as a base, achieving complete conversion in 2 hours.

Recyclable Nanocatalysts

Nano-CoFe₂O₄ enables five reaction cycles without significant activity loss (≤5% yield drop). Characterization via XRD and TEM confirms structural stability post-reaction.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to a broader class known as oxazolidinones, which have been extensively studied for their antibacterial properties. Specifically:

- Antimicrobial Activity : Oxazolidinones have shown potent activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

- Anticancer Potential : Research indicates that derivatives of oxazolidinones may possess anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation .

Biological Studies

The unique structure of 3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione allows it to interact with various biological targets:

- Enzyme Interactions : The compound can serve as a model for studying enzyme interactions and protein binding due to its ability to inhibit or modify the activity of specific enzymes .

Industrial Applications

In addition to its biological applications, this compound holds potential in the development of new materials:

- Polymer Science : Its unique chemical properties make it suitable for synthesizing polymers and coatings with specific functionalities .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives similar to oxazolidinones exhibit significant antimicrobial activity against various pathogens. The compound's structure was modified to enhance its binding affinity to bacterial ribosomes, leading to improved efficacy against resistant strains .

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of oxazolidinone derivatives has shown promising results in vitro. Compounds were tested against various cancer cell lines, revealing IC50 values indicating potent inhibitory effects on cell growth .

Mechanism of Action

The mechanism of action of 3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Bonding

The compound’s oxazolidine-2,4-dione core is analogous to thiazolidine-2,4-dione derivatives (e.g., 3-(2-diisopropylaminoethyl)thiazolidine-2,4-dione) but differs in the replacement of sulfur (thiazolidine) with oxygen (oxazolidine).

Key Comparisons :

Physicochemical Data :

Hypothesized Bioactivity of Target Compound :

- The thiophene moiety may enhance interactions with sulfur-binding enzymes (e.g., cysteine proteases).

- The azetidine-oxazolidinedione combination could mimic transition states in enzymatic reactions, similar to β-lactam antibiotics .

Biological Activity

3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione, with a molecular formula of CHNOS and a molecular weight of approximately 266.27 g/mol . Its structure features an oxazolidine ring fused with an azetidine moiety and a thiophene substituent, which may influence its biological interactions.

Synthesis Methods

The synthesis typically involves the reaction of thiophene-3-carbonyl chloride with azetidin-3-amine, followed by cyclization with oxazolidine-2,4-dione. Reaction conditions often require a base such as triethylamine and an organic solvent like dichloromethane, performed at low temperatures to prevent decomposition of intermediates .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can lead to the inhibition or modulation of enzymatic activity, potentially affecting various biological pathways .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on thiazolidine derivatives have shown that they can induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 18 | A549 (Lung Cancer) | <10 | Induces apoptosis |

| Compound 18 | MCF-7 (Breast Cancer) | <15 | Inhibits cell proliferation |

| This compound | HeLa (Cervical Cancer) | TBD | TBD |

Antibacterial Activity

In addition to anticancer properties, derivatives of this compound have shown antibacterial activity against various Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

A study evaluating the cytotoxic effects of various thiazolidin derivatives found that certain compounds exhibited lower IC50 values compared to traditional chemotherapeutics like irinotecan. The safety index (SI) was also calculated to assess the therapeutic window of these compounds .

Research Findings

Recent studies have demonstrated that the compound can modulate multiple mechanisms involved in metabolic disorders. For example, some derivatives have been shown to enhance glucose uptake in insulin-resistant models, indicating potential applications in diabetes management .

Q & A

Q. How can computational methods predict its interaction with novel biological targets?

- Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina.

- MD simulations : Simulate binding stability over 100 ns to assess dynamic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.